1-(furan-2-carbonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
The target compound, 1-(furan-2-carbonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole, is a 4,5-dihydroimidazole derivative featuring a furan-2-carbonyl moiety at position 1 and a 3-methylbenzylsulfanyl group at position 2. Its synthesis typically involves multicomponent reactions, such as the condensation of benzil, ammonium acetate, and substituted aldehydes in ethanol with catalysts like CHBFO (exact identity unspecified in evidence) .
The furan ring may enhance metabolic stability compared to bulkier aromatic systems, while the sulfanyl group could influence redox activity or metal coordination.
Properties
IUPAC Name |
furan-2-yl-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-12-4-2-5-13(10-12)11-21-16-17-7-8-18(16)15(19)14-6-3-9-20-14/h2-6,9-10H,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFRZBAPTOIPKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-carbonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the furan-2-carbonyl intermediate: This can be achieved through the acylation of furan using an appropriate acyl chloride or anhydride.
Synthesis of the 3-methylphenylmethyl sulfanyl intermediate: This involves the thiolation of a 3-methylbenzyl halide with a suitable thiol reagent.
Cyclization to form the imidazole ring: The final step involves the condensation of the furan-2-carbonyl intermediate with the 3-methylphenylmethyl sulfanyl intermediate under acidic or basic conditions to form the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-carbonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The furan ring and the sulfanyl group can be oxidized under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or nucleophiles such as amines or thiols can be used.
Major Products Formed
Oxidation: Products may include furan-2-carboxylic acid derivatives.
Reduction: Products may include alcohol derivatives of the original compound.
Substitution: Products may include various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology
Medicine
In medicinal chemistry, this compound may be investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(furan-2-carbonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s structural analogs differ primarily in substituents at positions 1 and 2 of the dihydroimidazole core. A comparative analysis is provided below:
Key Observations :
- Steric Bulk : The 3-methylbenzylsulfanyl group balances steric hindrance, whereas dichlorobenzyl (in 868218-38-6) increases hydrophobicity and may hinder membrane permeability .
- Conformational Stability : Crystallographic data for analogs (e.g., 1-(3,5-dimethoxyphenyl)-4,5-dimethylimidazole) suggest that bulky substituents induce planar conformations, which could stabilize π-π interactions in biological targets .
Pharmacological and Physicochemical Properties
ADMET and Druglikeness
- Target Compound : Complies with Lipinski’s rules (MW < 500, logP < 5), suggesting oral bioavailability .
- Sulfonyl Analogs (e.g., 868217-63-4) : Sulfonyl groups may improve metabolic stability but increase molecular weight, risking violations of Ghose’s rule .
- Diphenyl Derivatives (e.g., 339277-98-4) : Higher logP values (predicted >5) could limit solubility .
Crystallographic and Computational Insights
- Software Tools : SHELXL and Mercury are widely used for refining crystal structures and analyzing packing patterns .
Biological Activity
1-(furan-2-carbonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound that features an imidazole ring, which is often associated with various biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound consists of several notable functional groups:
- Furan-2-carbonyl group : This moiety is known for its reactivity and potential biological interactions.
- Methylsulfanyl group : This group may influence the compound's pharmacological properties.
- Imidazole ring : A common structural feature in many biologically active compounds, particularly in medicinal chemistry.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C13H14N2O2S |
| Molecular Weight | 250.33 g/mol |
| Functional Groups | Furan, Imidazole, Sulfanyl |
Biological Activity
Research indicates that compounds containing imidazole rings often exhibit significant biological activities. The specific biological activities of this compound are still under investigation, but preliminary studies suggest several potential effects:
Antimicrobial Activity
Imidazole derivatives have been reported to possess antimicrobial properties. The presence of the furan and sulfanyl groups may enhance this activity. Studies on structurally similar compounds indicate that they can inhibit bacterial growth effectively.
Anti-inflammatory Effects
Research on related compounds has shown promising anti-inflammatory effects. For example, compounds with similar structures have demonstrated significant inhibition of inflammatory cytokines such as TNF-α. This suggests that this compound may also exhibit anti-inflammatory properties.
Analgesic Properties
Similar imidazole-based compounds have been evaluated for their analgesic effects. The potential for pain relief through modulation of pain pathways makes this compound a candidate for further research in pain management therapies.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. Understanding these interactions is crucial for elucidating its therapeutic potential.
Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of various imidazole derivatives found that compounds with furan and sulfanyl functionalities exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating significant potential for development as antimicrobial agents .
Study 2: Anti-inflammatory Activity
In a comparative study, several imidazole derivatives were tested for their ability to inhibit COX enzymes, which are critical in the inflammatory response. Compounds showed IC50 values ranging from 0.02 to 0.04 μM for COX-2 inhibition, suggesting that similar mechanisms might be at play for this compound .
Study 3: Analgesic Effects
Research on related compounds indicated significant analgesic activity when tested in animal models. The compounds demonstrated a marked reduction in pain responses compared to controls, highlighting the need for further exploration into the analgesic properties of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
